2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5S3/c1-31-16-6-4-3-5-14(16)23-19(28)26-20-22-12(11-32-20)9-18(27)25-21-24-15-8-7-13(34(2,29)30)10-17(15)33-21/h3-8,10-11H,9H2,1-2H3,(H,24,25,27)(H2,22,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYFXEAQHOKPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a complex organic molecule that belongs to the class of thiazole derivatives. Its structure incorporates a thiazole ring, a urea linkage, and a methoxyphenyl group, which are known to enhance biological activity through various mechanisms. This article reviews the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The compound features several key structural elements:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen, known for its role in biological activity.
- Urea Linkage : Facilitates interactions with biological targets.
- Methoxyphenyl Group : Enhances lipophilicity and bioavailability.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity :
- Antitumor Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Studies
Several studies have explored the biological activity of similar thiazole derivatives:
- Study on Anticancer Activity : A derivative of benzothiazole was shown to inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase, suggesting potential implications for Alzheimer's disease treatment. The most potent inhibitors had IC₅₀ values around 6 μM .
- Evaluation of Antimicrobial Properties : A series of thiazole derivatives were tested against a panel of bacterial and fungal strains, revealing broad-spectrum antimicrobial activity. The results highlighted the importance of structural modifications in enhancing efficacy .
The synthesis of this compound typically involves multi-step organic reactions, often utilizing reagents like dichloromethane and triethylamine to facilitate the formation of the urea linkage under controlled conditions. Understanding the mechanism by which these compounds exert their biological effects is crucial for optimizing their therapeutic potential.
Comparative Analysis
A comparison with other related compounds can provide insights into the unique attributes of this derivative:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide | Structure | Antimicrobial | Cyclopentyl substitution |
| 2-[N-(4-Methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate | Structure | Anticancer | Acetate group |
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Structure | Enzyme inhibition | Aryl substitution |
This table illustrates how variations in side chains and functional groups can influence the biological activities and pharmacological profiles of thiazole derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several acetamide-based derivatives reported in the literature. Below is a comparative analysis of its features against analogous molecules:
Table 1: Structural and Functional Comparison
Substituent-Driven Activity Differences
- Methylsulfonyl vs. Trifluoromethyl (CF₃) : The methylsulfonyl group in the target compound may enhance solubility compared to the lipophilic CF₃ group in compound 20 . However, CF₃ could improve membrane permeability, critical for intracellular kinase targeting.
- Ureido Linkage: The 2-methoxyphenylurea in the target compound introduces a hydrogen-bond donor/acceptor system distinct from the phenylureido-thiadiazole in 6d . This difference may alter binding affinity to kinases like VEGFR-2.
- Benzothiazole Substitution: Methylsulfonyl (target) vs. nitro (6d) vs. Methylsulfonyl offers moderate electron-withdrawing effects and improved metabolic stability compared to nitro groups .
Crystallographic and Computational Insights
- Structural Validation : Tools like SHELXL () are critical for confirming the target compound’s crystal structure, particularly the conformation of the acetamide linker and urea-thiazole geometry .
- Molecular Docking : demonstrates the utility of docking studies for predicting VEGFR-2 binding modes. The target’s methylsulfonyl group may occupy a hydrophobic subpocket adjacent to the kinase’s DFG motif .
Q & A
Q. What are the critical structural features of this compound that influence its bioactivity?
The compound's bioactivity is determined by its thiazole core, ureido linkage, and methylsulfonyl benzo[d]thiazole substituent. The thiazole ring contributes to rigidity and π-π stacking interactions with biological targets, while the methylsulfonyl group enhances solubility and binding affinity to hydrophobic enzyme pockets. The 2-methoxyphenyl ureido moiety may act as a hydrogen bond donor/acceptor, critical for target specificity .
Q. What synthetic strategies are recommended for constructing the thiazole-ureido-acetamide scaffold?
Key steps include:
- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .
- Ureido group introduction : Reaction of isocyanates with amine-functionalized intermediates under anhydrous conditions .
- Acetamide coupling : Acylation using activated esters (e.g., NHS esters) or carbodiimide-mediated coupling . Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C for urea formation) are critical for yield optimization .
Q. How can researchers validate the compound’s purity and structural integrity?
Analytical methods include:
- NMR spectroscopy : H and C NMR to confirm substituent connectivity and regiochemistry .
- Mass spectrometry (HRMS) : To verify molecular weight and detect synthetic byproducts .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays vs. caspase-3 activation for apoptosis).
- Solubility differences : Use DMSO stocks ≤0.1% v/v to avoid solvent interference .
- Structural analogs : Compare IC values of derivatives (e.g., 3-chlorophenyl vs. 2-methoxyphenyl ureido groups) to identify SAR trends .
Q. What experimental designs optimize reaction yields for scale-up synthesis?
- DoE (Design of Experiments) : Vary catalyst loading (e.g., EDCI for acylation), solvent polarity, and reaction time to identify optimal conditions .
- Continuous flow reactors : Improve mixing and heat transfer for exothermic steps like thiazole ring closure .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly purification .
Q. How can structure-activity relationship (SAR) studies be systematically designed?
- Functional group substitutions : Synthesize analogs with:
- Varied aryl groups (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) .
- Alternative sulfonyl groups (e.g., ethylsulfonyl vs. methylsulfonyl) .
- In silico docking : Use AutoDock Vina to predict binding modes against COX-1/2 or kinase targets .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated phenolic -OH) to reduce non-specific interactions .
Methodological Guidance
Q. How should researchers address low solubility in in vitro assays?
- Co-solvents : Use β-cyclodextrin or PEG-400 to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
Q. What computational tools predict metabolic stability?
- ADMET predictors : Use SwissADME to estimate CYP450 metabolism and half-life .
- Molecular dynamics (MD) : Simulate liver microsome interactions using GROMACS .
Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?
- Lipophilicity optimization : Target logP 2–3 via substituent modification (e.g., replacing methylsulfonyl with trifluoromethyl) .
- P-gp efflux inhibition : Introduce tertiary amines to bypass P-glycoprotein recognition .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others highlight anticancer effects?
The dual activity may stem from:
- Target promiscuity : Inhibition of both COX-1 (anti-inflammatory) and topoisomerase II (anticancer) .
- Cell-type specificity : Differential expression of targets (e.g., HeLa vs. RAW 264.7 cells) .
Q. Q. How to reconcile divergent IC values in kinase inhibition assays?
- ATP concentration : High ATP levels (>1 mM) reduce apparent potency for ATP-competitive inhibitors .
- Enzyme source : Recombinant vs. native kinases may exhibit varying sensitivity .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| LogP | 2.8 (Predicted via ChemAxon) | |
| Aqueous Solubility | 12 µM (pH 7.4, 25°C) | |
| Synthetic Yield (Step 3) | 68% (DMF, EDCI, RT) | |
| IC (COX-1) | 0.45 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
